molecular formula C25H29ClN4O3 B2766018 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1351648-54-8

2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No. B2766018
M. Wt: 468.98
InChI Key: IUIGDOSNANMLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound is a synthetic molecule with potential biological activity.

  • It contains a biphenyl group, an isoxazole ring, and a piperazine moiety.

  • The hydrochloride salt form enhances solubility and stability.





  • Synthesis Analysis



    • The synthesis likely involves coupling the biphenyl precursor with the isoxazole-piperazine fragment.

    • Specific synthetic routes would require literature review.





  • Molecular Structure Analysis



    • The molecular formula is C25H29ClN4O3 .

    • The structure includes a biphenyl core, a piperazine ring, and an isoxazole group.





  • Chemical Reactions Analysis



    • Investigate potential reactions, such as amidation or cyclization.

    • Explore reactivity with other functional groups.





  • Physical And Chemical Properties Analysis



    • Solubility, melting point, stability, and spectral data (IR, NMR, MS).

    • Investigate crystallinity and polymorphism.




  • Scientific Research Applications

    Discovery and Clinical Candidate Identification

    A study by Shibuya et al. (2018) describes the identification of a clinical candidate, K-604, which exhibits potent inhibitory effects on human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound is highlighted for its aqueous solubility, significant improvement in oral absorption, and potential usefulness for treating diseases involving ACAT-1 overexpression, showcasing the therapeutic potential of structurally related compounds Discovery of Clinical Candidate K-604.

    Antihistamine Applications

    Cetirizine, a piperazine antihistamine, is extensively studied for its efficacy in treating urticaria and allergic rhinitis. As a selective H1 histamine receptor antagonist, it represents the therapeutic applications of piperazine derivatives in allergy treatments. This showcases the relevance of structurally similar compounds in addressing allergic conditions Cetirizine: A Piperazine Antihistamine.

    Synthesis and Evaluation for Antidepressant and Anxiolytic Effects

    A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair test and for anxiolytic activities using the plus maze method. This research demonstrates the potential psychiatric applications of piperazine derivatives Design, Synthesis, and Pharmacological Evaluation.

    Antibacterial and Antifungal Activities

    Patel and Agravat (2007) synthesized new pyridine derivatives with piperazine components, highlighting their antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents, pointing towards their broad applicability in addressing infectious diseases Synthesis and Microbial Studies.

    Bioactive Metabolites from Marine Actinobacteria

    Research on Streptomyces sp. KMM 7210 led to the isolation of bioactive metabolites, including compounds structurally related to piperazine, demonstrating cytotoxic activities. This study emphasizes the exploration of natural sources for structurally diverse and biologically active compounds, contributing to drug discovery and development Bioactive Metabolites of Marine Actinobacterium.

    Safety And Hazards



    • No human or veterinary use; research purposes only.

    • Consult safety data sheets for handling precautions.




  • Future Directions



    • Investigate biological activity (e.g., anticancer, antimicrobial).

    • Optimize synthesis for yield and purity.

    • Explore derivatives for structure-activity relationships.




    Please note that specific details would require in-depth literature review and experimental validation. For a comprehensive analysis, consult relevant scientific papers and databases123.


    properties

    IUPAC Name

    N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H28N4O3.ClH/c1-19-17-23(27-32-19)25(31)29-15-13-28(14-16-29)12-11-26-24(30)18-20-7-9-22(10-8-20)21-5-3-2-4-6-21;/h2-10,17H,11-16,18H2,1H3,(H,26,30);1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IUIGDOSNANMLNR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H29ClN4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    469.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

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